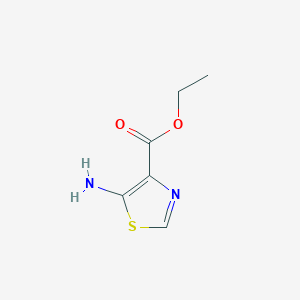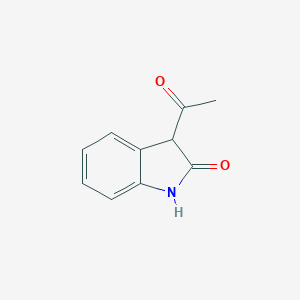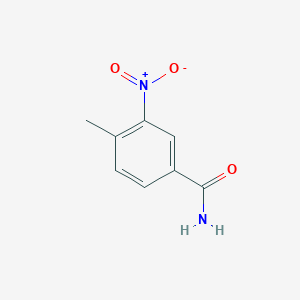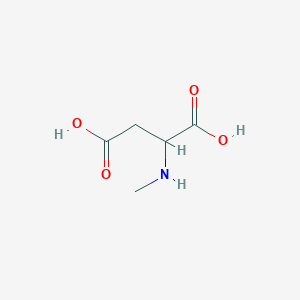
5-Amino-4-carboxilato de etilo tiazol
Descripción general
Descripción
Ethyl 5-aminothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-aminothiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-aminothiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-aminothiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Agentes antimicrobianos
El 5-amino-4-carboxilato de etilo tiazol sirve como precursor en la síntesis de bases de Schiff, que han mostrado resultados prometedores como agentes antimicrobianos . Estos compuestos se han probado contra cepas multirresistentes y han demostrado un potencial antibacteriano y antifúngico de moderado a significativo. La capacidad de inhibir el crecimiento de patógenos como Staphylococcus epidermidis y Pseudomonas aeruginosa hace que estos derivados sean valiosos en el desarrollo de nuevos fármacos antimicrobianos.
Síntesis orgánica: Bloques de construcción para compuestos heterocíclicos
En química orgánica, el this compound se utiliza para sintetizar una amplia gama de análogos heterocíclicos . Estos análogos son cruciales para crear compuestos con diversos roles terapéuticos, como anti-VIH, antioxidante, antitumoral, antihelmíntico, antiinflamatorio y analgésico. La reactividad del compuesto con aldehídos y cetonas facilita la creación de diversas estructuras moleculares.
Agricultura: Desarrollo de plaguicidas
Las propiedades antimicrobianas de los derivados del this compound también se extienden a la agricultura, donde se pueden utilizar para desarrollar pesticidas . Estos compuestos pueden ayudar a proteger los cultivos de patógenos bacterianos y fúngicos, mejorando así el rendimiento y reduciendo la pérdida de cultivos.
Ciencia de los materiales: Semiconductores orgánicos
En la ciencia de los materiales, los derivados del this compound tienen aplicaciones potenciales en el desarrollo de semiconductores orgánicos . Estos materiales son esenciales para crear dispositivos electrónicos flexibles, incluidos diodos orgánicos emisores de luz (OLED) y células solares.
Ciencia ambiental: Polímeros biodegradables
El this compound se puede incorporar en la síntesis de polímeros biodegradables . Estos polímeros son cruciales para reducir la contaminación ambiental y se utilizan en diversas aplicaciones, como materiales de embalaje y películas agrícolas.
Investigación bioquímica: Estudios de inhibición enzimática
En bioquímica, el this compound se utiliza en estudios de inhibición enzimática . Ayuda a comprender la interacción entre las enzimas y los posibles inhibidores, lo cual es vital para el descubrimiento de fármacos y el desarrollo de agentes terapéuticos.
Aplicaciones industriales: Fabricación química
El this compound se utiliza en la industria química como intermedio para la fabricación de diversos compuestos . Su papel en la síntesis de tintes, pigmentos y otros productos químicos industriales es significativo debido a sus grupos funcionales reactivos.
Investigación contra el cáncer: Diseño de fármacos dirigidos
Por último, los derivados del compuesto han mostrado potencial en el diseño de fármacos contra el cáncer . Exhiben actividad inhibitoria contra varias líneas celulares cancerosas, lo que los convierte en candidatos para futuras investigaciones en terapias contra el cáncer dirigidas.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 5-aminothiazole-4-carboxylate is a derivative of 2-aminothiazole, a scaffold that has emerged as a promising structure in medicinal chemistry and drug discovery research 2-aminothiazole derivatives have been reported to exhibit inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with their targets and induce biological effects . For instance, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against various human cancerous cell lines .
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including anticancer, antibacterial, antifungal, anti-hiv, antioxidant, anthelmintic, anti-inflammatory, and analgesic activities .
Result of Action
2-aminothiazole derivatives have been reported to exhibit significant antibacterial and antifungal potential . For instance, some compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the formation of peptidoglycan, leading to bacterial cell death. Additionally, ethyl 5-aminothiazole-4-carboxylate has been found to interact with various biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity.
Cellular Effects
Ethyl 5-aminothiazole-4-carboxylate exerts significant effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, ethyl 5-aminothiazole-4-carboxylate affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-aminothiazole-4-carboxylate involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This compound also modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA . These interactions result in changes in cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-aminothiazole-4-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that ethyl 5-aminothiazole-4-carboxylate can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .
Dosage Effects in Animal Models
The effects of ethyl 5-aminothiazole-4-carboxylate vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, ethyl 5-aminothiazole-4-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 5-aminothiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of ethyl 5-aminothiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, influencing its distribution and accumulation in different tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
Ethyl 5-aminothiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
ethyl 5-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIMLOSMFZQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504588 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18903-18-9 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using polyphosphoric acid in the synthesis of Ethyl 5-aminothiazole-4-carboxylate?
A1: Utilizing polyphosphoric acid in the cyclization of 2-acylamino-2-thiocarbamoylacetamides offers a more efficient route to Ethyl 5-aminothiazole-4-carboxylate. Specifically, heating ethyl 2-acylamino-2-thiocarbamoylacetates in polyphosphoric acid directly yields Ethyl 5-aminothiazole-4-carboxylate in excellent yields. [] This method bypasses the need for a separate hydrolysis step, simplifying the synthesis process and potentially increasing overall yield.
Q2: Can you describe an alternative synthetic approach to Ethyl 5-aminothiazole-4-carboxylate?
A2: Yes, a "Strecker approach" can be employed. [, ] While the provided abstracts lack detailed procedures, the titles suggest that this method involves the reaction of an appropriate aldehyde or ketone, an amine, and a cyanide source to construct the thiazole ring and incorporate the desired substituents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)




![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)

